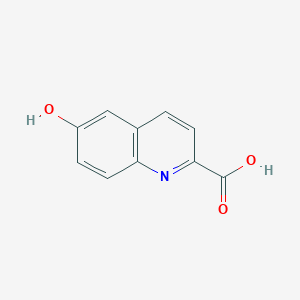

6-Hydroxyquinoline-2-carboxylic acid

Description

The exact mass of the compound 6-Hydroxyquinoline-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Hydroxyquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxyquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-2-4-8-6(5-7)1-3-9(11-8)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQARDYXZJGMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537289 | |

| Record name | 6-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75434-18-3 | |

| Record name | 6-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxyquinoline-2-carboxylic Acid: A Technical Monograph

Topic: 6-Hydroxyquinoline-2-carboxylic Acid: Physicochemical Profile, Synthesis, and Biological Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

6-Hydroxyquinoline-2-carboxylic acid (6-HQC) is a bioactive quinoline derivative characterized by a bifunctional scaffold containing a phenolic hydroxyl group at position 6 and a carboxylic acid moiety at position 2. Distinct from its structural isomer kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), 6-HQC exhibits unique metallo-organic properties, particularly in iron chelation and redox modulation. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and emerging utility as a fragment in drug discovery and chemical biology.

Chemical & Physical Characterization[1][2][3][4][5]

Nomenclature and Identification

-

Common Synonyms: 6-Hydroxyquinaldic acid; 6-HQC

-

CAS Registry Number: 75434-18-3

-

Molecular Formula: C₁₀H₇NO₃[3]

-

Molecular Weight: 189.17 g/mol

Physicochemical Properties Matrix

The following data synthesizes experimental values and high-confidence structure-activity relationship (SAR) predictions essential for formulation and assay development.

| Property | Value / Characteristic | Technical Note |

| Appearance | Pale yellow to beige solid | Oxidizes slightly upon prolonged air exposure. |

| Solubility | Low in water (neutral pH); Soluble in DMSO, MeOH, aqueous alkali | Amphoteric nature dictates pH-dependent solubility. |

| Melting Point | >280 °C (decomp.) | Typical of zwitterionic amino-acid-like quinolines. |

| pKa₁ (COOH) | ~3.5 (Predicted) | The electron-withdrawing quinoline ring lowers pKa vs. benzoic acid. |

| pKa₂ (NH⁺) | ~4.8 (Predicted) | Quinoline nitrogen protonation. |

| pKa₃ (OH) | ~9.1 (Predicted) | Phenolic hydroxyl ionization. |

| Fluorescence | Ex: ~330 nm | Em: ~500 nm |

| LogP | 1.45 (Predicted) | Moderate lipophilicity suitable for CNS penetration scaffolds. |

Structural Tautomerism

Unlike kynurenic acid, which exists predominantly in the keto-dihydroquinoline form (4-oxo), 6-HQC retains the aromatic quinoline system because the hydroxyl group is at position 6, preventing keto-enol tautomerism within the ring. This results in a stable, planar aromatic system ideal for intercalation and π-stacking interactions.

Synthetic Methodologies

Strategic Analysis of Synthetic Routes

Two primary routes exist for the synthesis of 6-HQC. The choice depends on starting material availability and scale.

-

Oxidation of 6-Hydroxyquinaldine: A classical route using selenium dioxide (SeO₂) or chromic acid. While direct, purification can be challenging due to selenium byproducts.

-

Reissert-Henze Modification (Recommended): A modern, high-purity route starting from 6-methoxyquinoline. This method avoids toxic metal oxidants and allows for late-stage deprotection.

Workflow Diagram: Reissert-Henze Synthesis

The following diagram illustrates the recommended synthetic pathway via the N-oxide intermediate.

Figure 1: Step-wise synthesis of 6-HQC starting from 6-methoxyquinoline, utilizing a regioselective cyanation strategy.

Detailed Experimental Protocol (Reissert-Henze Route)

Objective: Synthesis of 6-HQC from 6-methoxyquinoline.

Phase 1: N-Oxidation

-

Dissolve 6-methoxyquinoline (10 mmol) in dichloromethane (DCM, 50 mL).

-

Cool to 0°C in an ice bath.

-

Add m-chloroperoxybenzoic acid (mCPBA) (1.2 eq) portion-wise over 30 minutes.

-

Stir at room temperature for 12 hours. Monitor by TLC (Formation of polar N-oxide).

-

Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

-

Dry organic layer over Na₂SO₄, filter, and concentrate to yield 6-methoxyquinoline N-oxide.

Phase 2: Cyanation (Reissert-Henze)

-

Dissolve the N-oxide (10 mmol) in DCM (40 mL).

-

Add trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by benzoyl chloride (1.1 eq) dropwise at 0°C.

-

Stir at room temperature for 24 hours. The benzoyl group activates the 2-position for nucleophilic attack by cyanide.

-

Quench with saturated NaHCO₃. Extract with DCM.

-

Purify via silica gel chromatography (Hexane/EtOAc) to isolate 2-cyano-6-methoxyquinoline.

Phase 3: Hydrolysis & Demethylation

-

Suspend the nitrile intermediate in 48% Hydrobromic acid (HBr) or concentrated HCl (20 mL).

-

Reflux at 100°C for 48 hours. This harsh condition effects both the hydrolysis of the nitrile to the carboxylic acid and the cleavage of the methyl ether.

-

Cool to room temperature. Adjust pH to ~3-4 with NaOH solution to precipitate the zwitterionic product.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Biological & Pharmacological Profile[9][10][11][12]

Mechanism of Action: Iron Chelation & Microbiome Modulation

Recent studies identify 6-HQC as a critical metabolite in biological systems (e.g., Spodoptera littoralis), where it functions as a siderophore-like agent.

-

Iron Chelation: The 2-carboxylic acid and the ring nitrogen form a bidentate pocket (N,O-donor) for metal ions (Fe²⁺/Fe³⁺, Cu²⁺). The 6-hydroxyl group increases water solubility and may participate in radical scavenging.

-

Antioxidant Activity: The phenolic moiety donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), protecting cells from oxidative stress.

Interaction Network

The following diagram details the interaction of 6-HQC within a biological context, contrasting it with its isomer Kynurenic Acid.

Figure 2: 6-HQC acts primarily as a chelator and antioxidant, whereas its isomer Kynurenic Acid is a neuroactive receptor ligand.

Assay Protocol: Fluorescence-Based Metal Binding

Principle: 6-HQC fluorescence is quenched or shifted upon binding to paramagnetic metals (e.g., Cu²⁺, Fe³⁺) or enhanced by diamagnetic metals (e.g., Zn²⁺).

-

Preparation: Prepare a 10 mM stock of 6-HQC in DMSO. Dilute to 50 µM in HEPES buffer (pH 7.4).

-

Titration: Add increasing concentrations (0–100 µM) of metal salt (e.g., ZnCl₂).

-

Measurement:

-

Excitation: 330 nm

-

Emission Scan: 400–600 nm.

-

-

Analysis: Plot fluorescence intensity at λmax (approx. 500 nm) vs. [Metal] to determine the dissociation constant (

).

References

-

Sarmiento, R., et al. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. Thieme Connect.

-

Pesek, J., et al. (2015). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. ResearchGate.[4]

-

PubChem Compound Summary. 6-Hydroxyquinoline-2-carboxylic acid (CID 11374). National Center for Biotechnology Information.

-

Sigma-Aldrich. 6-hydroxyquinoline-2-carboxylic acid Product Specification.

-

Muz, M., et al. (2017). Mutagenicity in surface waters - synergistic effects of carboline alkaloids and aromatic amines. Environmental Science & Technology.

Sources

Technical Guide: Synthesis of 6-Hydroxyquinoline-2-carboxylic Acid

This guide details the synthesis of 6-Hydroxyquinoline-2-carboxylic acid (6-HQA) , a structural isomer of the abundant metabolite Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). While Kynurenic acid is a well-characterized product of the tryptophan-kynurenine pathway, 6-HQA is primarily a synthetic target of interest for its fluorescence properties, metal chelation capabilities, and pharmacological potential as an NMDA receptor modulator.

The following protocol prioritizes the Reissert Reaction pathway , a robust and scalable chemical route that introduces the carboxylic acid moiety at the C2 position of the quinoline ring with high regioselectivity.

Part 1: Strategic Analysis & Pathway Design

The Synthetic Challenge: Regioselectivity

Direct carboxylation of the quinoline ring is challenging due to the electron-deficient nature of the pyridine ring.

-

Electrophilic Substitution: Occurs preferentially on the benzene ring (positions 5 and 8), making it unsuitable for C2 functionalization.

-

Nucleophilic Substitution: The C2 position is susceptible to nucleophilic attack (Chichibabin reaction), but direct carboxylation is difficult.

-

The Solution (Reissert Reaction): This method activates the C2 position via N-acylation, allowing cyanide attack. Subsequent hydrolysis yields the C2-carboxylic acid while restoring aromaticity.

The Core Pathway

We utilize a Protection-Functionalization-Deprotection strategy starting from p-anisidine to ensure high yield and purity.

-

Core Synthesis (Skraup): Construction of the quinoline ring from p-anisidine.

-

C2-Functionalization (Reissert): Installation of the nitrile group at C2.

-

Hydrolysis & Deprotection: Simultaneous conversion of nitrile to acid and demethylation of the phenol ether.

Figure 1: Step-wise synthesis pathway from p-anisidine to 6-HQA.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 6-Methoxyquinoline (Skraup Reaction)

Rationale: Direct synthesis from p-aminophenol is prone to oxidation/polymerization. The methoxy-protected p-anisidine is more stable and yields cleaner cyclization.

Reagents:

-

p-Anisidine (0.5 mol)

-

Glycerol (1.5 mol)

-

Sulfuric Acid (conc.)

-

Nitrobenzene (Oxidant) or Sodium m-nitrobenzenesulfonate (safer alternative)

Protocol:

-

Setup: In a 1L 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix p-anisidine, glycerol, and the oxidant.

-

Acid Addition: Add concentrated sulfuric acid dropwise. Caution: The reaction is highly exothermic.

-

Reflux: Heat the mixture to 135–140°C. Maintain reflux for 4–6 hours until the reaction calms and darkens significantly.

-

Workup:

-

Cool to room temperature and dilute with ice water.

-

Basify to pH 10 with 50% NaOH solution.

-

Steam distill the mixture to remove unreacted nitrobenzene/aniline.

-

Extract the residue with dichloromethane (DCM).

-

-

Purification: Dry organic layer over MgSO₄, concentrate, and distill under vacuum (bp ~145°C at 15 mmHg) to yield 6-methoxyquinoline as a pale yellow oil/solid.

Phase 2: The Reissert Reaction (C2-Functionalization)

Rationale: This step activates the quinoline nitrogen with an acyl group, making the C2 position highly electrophilic for cyanide attack.

Reagents:

-

6-Methoxyquinoline (1 eq)

-

Benzoyl Chloride (2 eq)

-

Potassium Cyanide (KCN) (3 eq) or TMSCN (safer alternative)

-

Dichloromethane (DCM) / Water biphasic system

Protocol:

-

Biphasic Setup: Dissolve 6-methoxyquinoline in DCM. In a separate beaker, dissolve KCN in a minimum volume of water. Combine in a flask with vigorous stirring.

-

Acylation: Add benzoyl chloride dropwise over 1 hour at 0°C.

-

Completion: Stir at room temperature for 12 hours. The "Reissert compound" (1-benzoyl-6-methoxy-1,2-dihydroquinoline-2-carbonitrile) will often precipitate or remain in the DCM layer.

-

Isolation: Wash the organic layer with water, 5% HCl, 5% NaOH, and water. Dry and concentrate. Recrystallize from ethanol to obtain the solid intermediate.

Phase 3: Hydrolysis and Demethylation

Rationale: Acidic hydrolysis converts the nitrile to a carboxylic acid and simultaneously cleaves the N-benzoyl group (releasing benzaldehyde). Stronger acidic conditions (HBr) are then used to cleave the methyl ether.

Reagents:

Protocol:

-

Hydrolysis: Suspend the Reissert compound in 48% HBr (10 mL per gram of substrate).

-

Reflux: Heat to reflux (approx. 126°C) for 16–24 hours.

-

Observation: The reaction will generate benzaldehyde (almond odor), which can be removed via steam distillation if necessary, though extraction is usually sufficient.

-

-

Demethylation: The prolonged reflux in HBr is sufficient to cleave the methyl ether (-OMe) to the phenol (-OH).

-

Isolation:

-

Cool the mixture to 0°C.

-

Adjust pH to ~3–4 (the isoelectric point) using concentrated ammonia or NaOH.

-

6-Hydroxyquinoline-2-carboxylic acid will precipitate as a yellow/orange solid.

-

-

Purification: Filter the crude solid. Recrystallize from hot acetic acid or DMF/Ethanol mixture.

Part 3: Characterization & Data

Expected Analytical Data

| Technique | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | δ 13-14 ppm: Broad singlet (COOH). δ 10.2 ppm: Singlet (Phenolic OH). δ 8.2 ppm: Doublet (H4). δ 7.9 ppm: Doublet (H3). δ 7.1-7.4 ppm: Multiplets (H5, H7, H8). |

| MS (ESI-) | m/z 188.04 [M-H]- . (Calculated MW: 189.17) |

| Appearance | Yellow to orange crystalline powder. |

| Solubility | Soluble in DMSO, dilute alkali (NaOH), hot acetic acid. Poorly soluble in water/ethanol. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Runaway exotherm; polymerization. | Add H₂SO₄ slower; control temp strictly at 140°C. Use ferrous sulfate. |

| Incomplete Demethylation | HBr concentration dropped; time too short. | Use fresh 48% HBr; extend reflux to 48h or add glacial acetic acid as co-solvent. |

| Sticky Precipitate | Impurities (Benzaldehyde/Benzoic acid). | Wash crude solid thoroughly with ether/DCM before recrystallization. |

Part 4: Biological Context (Biosynthesis vs. Synthesis)

It is critical for researchers to distinguish 6-HQA from its naturally abundant isomer.

-

Kynurenic Acid (4-OH): The primary endogenous metabolite, formed by the transamination of kynurenine followed by spontaneous cyclization.

-

6-Hydroxyquinoline-2-carboxylic Acid: Not a major mammalian metabolite. It is primarily a synthetic tool used to probe structure-activity relationships (SAR) of NMDA receptors or as a fluorogenic scaffold.

Figure 2: Biological relationship showing 6-HQA as a structural isomer outside the canonical enzymatic pathway.[12]

References

-

Reissert, A. (1905).[13] "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen". Berichte der deutschen chemischen Gesellschaft. [13]

-

Uff, B. C., et al. (1988).[13][14] "The Reissert Reaction: Synthesis of Isoquinoline-1-carboxylic acid". Organic Syntheses, Coll.[13] Vol. 6, p.115.

-

Patel, D. B., et al. (2017).[15] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation". Journal of Chemical and Pharmaceutical Research.

-

PubChem Compound Summary. (2024). "6-Hydroxyquinoline-2-carboxylic acid".[16] National Center for Biotechnology Information.

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis".

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 10. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Reissert reaction - Wikipedia [en.wikipedia.org]

- 14. Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 6-Amino-4-hydroxyquinoline-2-carboxylic acid | C10H8N2O3 | CID 11820221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Systems for 6-Hydroxyquinoline-2-carboxylic acid

This technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 6-Hydroxyquinoline-2-carboxylic acid (6-HQC) .

Executive Summary

6-Hydroxyquinoline-2-carboxylic acid (6-HQC) is a rigid, amphoteric bicyclic compound characterized by high crystal lattice energy.[1] Unlike simple organic acids, 6-HQC exhibits "brick dust" physicochemical properties—high melting point (>280°C) and low solubility in common organic solvents—due to extensive intermolecular hydrogen bonding and

Effective solubilization requires polar aprotic solvents (DMSO, DMF) to disrupt lattice interactions or pH-controlled aqueous-organic systems to exploit its ionization states.[1] This guide provides the thermodynamic rationale, predictive solvent ranking, and validated protocols for handling 6-HQC.

Molecular Architecture & Solubility Physics[1]

To dissolve 6-HQC, the solvent must overcome the cohesive forces holding the crystal lattice together.[1]

Structural Determinants[1]

-

H-Bond Network: The C2-Carboxylic acid and C6-Hydroxyl group act as both hydrogen bond donors and acceptors, facilitating the formation of stable dimers and oligomers in the solid state.

-

-Stacking: The quinoline core promotes strong face-to-face aromatic interactions, significantly increasing the enthalpy of fusion (

-

Zwitterionic Character: In neutral media, the basic quinoline nitrogen (

) and acidic carboxyl group (

Thermodynamic Visualization (Solvation Mechanism)

Figure 1: The dissolution of 6-HQC requires overcoming the high lattice energy barrier (

Solvent Compatibility & Solubility Ranking

Specific solubility values for 6-HQC are sparse in open literature due to its use as a specialized intermediate.[1] The following data is derived from structural analogs (Kynurenic acid, 8-Hydroxyquinoline) and functional group contribution theory.

Predicted Solubility Profile (at 25°C)

| Solvent Class | Representative Solvents | Solubility Potential | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole interactions disrupt intermolecular H-bonds; accepts protons from -OH and -COOH. |

| Polar Protic | Methanol, Ethanol | Moderate (1-10 mg/mL) | Capable of H-bonding, but alkyl chains interfere with the rigid quinoline core. Heating is usually required.[1] |

| Chlorinated | DCM, Chloroform | Poor (<0.1 mg/mL) | Lacks sufficient polarity to break the crystal lattice. |

| Non-Polar | Hexane, Toluene | Insoluble | Energetically unfavorable; solvent-solute interactions cannot overcome solute-solute forces.[1] |

| Basic Aqueous | 0.1M NaOH / KOH | Very High (>100 mg/mL) | Deprotonation forms the dicarboxylate dianion, rendering it highly water-soluble. |

The "Co-Solvent Effect"

For analytical applications (e.g., HPLC), pure organic solvents are often unnecessary.[1] A mixture of DMSO:Water (1:1) or Methanol:Acidic Water often yields better stability and solubility than pure solvents due to the amphoteric nature of the molecule.

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to generate precise solubility data for your specific batch/polymorph.

Materials:

-

6-HQC (Solid)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (Pre-saturated)

-

Agilent 1200 HPLC (or equivalent)

Workflow:

-

Supersaturation: Add excess 6-HQC solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at constant temperature (25°C) for 24 to 48 hours . Note: Short sonication (5 min) at the start can break crystal aggregates.

-

Sedimentation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration (Critical): Filter the supernatant through a 0.45 µm PTFE filter.

-

Pre-saturation Step: Discard the first 200 µL of filtrate to prevent analyte loss due to filter adsorption.[1]

-

-

Quantification: Dilute filtrate 1:100 with Mobile Phase and analyze via HPLC-UV (254 nm).

Protocol B: Purification via Isoelectric Precipitation

This is the most effective method for purifying 6-HQC from crude reaction mixtures, leveraging its pH-dependent solubility.

Figure 2: Purification workflow utilizing the pH-solubility switch.[1] The compound is soluble as a salt (pH > 10) and precipitates near its isoelectric point (pH ~4.5).

Step-by-Step:

-

Dissolution: Suspend crude 6-HQC in water. Slowly add 2M NaOH until the solution is clear and pH is >10. The solution turns yellow (phenolate formation).[1]

-

Filtration: Filter off any non-acidic impurities (e.g., unreacted starting materials) while the solution is basic.[1]

-

Precipitation: Slowly add 1M HCl dropwise with vigorous stirring.

-

Isolation: Filter the solid, wash with cold water (to remove salts) followed by cold ethanol (to remove organic impurities).[1]

-

Drying: Dry under vacuum at 60°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Retrieved January 30, 2026 from [Link].[1]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for solubility protocols).

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for quinoline derivative solubility trends).

-

Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility."[1] European Journal of Pharmaceutical Sciences. (Theoretical basis for pKa-dependent solubility modeling).

Sources

A Technical Guide to the Spectral Analysis of 6-Hydroxyquinoline-2-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-hydroxyquinoline-2-carboxylic acid (CAS 75434-18-3), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data based on established principles and detailed experimental protocols for its acquisition and interpretation.

Introduction to 6-Hydroxyquinoline-2-carboxylic Acid

6-Hydroxyquinoline-2-carboxylic acid belongs to the quinoline class of compounds, which are known for their diverse pharmacological activities. The presence of both a hydroxyl and a carboxylic acid group on the quinoline scaffold imparts unique chemical properties, making it a valuable precursor in the synthesis of novel therapeutic agents and functional materials. Understanding its spectral characteristics is fundamental to its application and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-hydroxyquinoline-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information about its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the chemical environment of the protons in the molecule. The predicted chemical shifts (in ppm, referenced to a standard solvent like DMSO-d₆) are based on the analysis of similar quinoline derivatives and the electronic effects of the substituents.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.20 - 7.40 | d | J = 8.0 - 9.0 |

| H-4 | 8.10 - 8.30 | d | J = 8.0 - 9.0 |

| H-5 | 7.00 - 7.20 | d | J = 2.0 - 3.0 |

| H-7 | 7.30 - 7.50 | dd | J = 8.5 - 9.5, 2.0 - 3.0 |

| H-8 | 7.80 - 8.00 | d | J = 8.5 - 9.5 |

| 6-OH | 9.50 - 10.50 | br s | - |

| 2-COOH | 12.00 - 13.00 | br s | - |

Causality Behind Predicted Shifts: The protons on the quinoline ring are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing carboxylic acid group at the 2-position deshields the adjacent H-3 and H-4 protons, shifting them downfield. Conversely, the electron-donating hydroxyl group at the 6-position shields the protons on the benzene ring, particularly the ortho- and para-protons (H-5 and H-7), shifting them slightly upfield compared to unsubstituted quinoline. The acidic protons of the hydroxyl and carboxylic acid groups are expected to be significantly deshielded and appear as broad singlets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are based on established data for quinolines and carboxylic acids.[4]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 138 - 142 |

| C-4a | 128 - 132 |

| C-5 | 110 - 115 |

| C-6 | 155 - 160 |

| C-7 | 122 - 126 |

| C-8 | 130 - 135 |

| C-8a | 145 - 150 |

| 2-COOH | 165 - 170 |

Expertise in Interpretation: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached groups. The carboxyl carbon (2-COOH) is expected at the most downfield position due to the strong deshielding effect of the two oxygen atoms. The carbon bearing the hydroxyl group (C-6) will also be significantly downfield. The remaining aromatic carbons will appear in the typical range of 110-160 ppm.

Experimental Protocol for NMR Analysis

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 6-hydroxyquinoline-2-carboxylic acid.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 6-hydroxyquinoline-2-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic compounds and its ability to allow for the observation of exchangeable protons (OH and COOH).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe to ensure optimal resolution and lineshape.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-hydroxyquinoline-2-carboxylic acid will be dominated by the characteristic absorptions of the hydroxyl, carboxylic acid, and aromatic quinoline moieties.

Predicted IR Spectral Data

The predicted IR absorption bands are based on the typical ranges for the functional groups present in the molecule.[5][6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| O-H stretch (phenol) | 3400 - 3200 | Broad, Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1720 - 1680 | Strong |

| C=C and C=N stretch (aromatic) | 1620 - 1450 | Medium to Strong (multiple bands) |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

| C-O stretch (phenol) | 1260 - 1180 | Strong |

| O-H bend (in-plane) | 1440 - 1395 | Medium |

| C-H bend (out-of-plane) | 900 - 675 | Medium to Strong |

Authoritative Grounding: The broad O-H stretching band from the carboxylic acid is a hallmark of this functional group and arises from strong intermolecular hydrogen bonding.[6] The C=O stretch is also a very strong and characteristic absorption. The presence of the aromatic quinoline ring will give rise to several bands in the fingerprint region corresponding to C=C and C=N stretching and C-H bending vibrations.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.[7][8]

-

Sample Preparation:

-

Data Acquisition:

-

Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.[8]

-

Acquire the FTIR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 6-hydroxyquinoline-2-carboxylic acid.[9]

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 190.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 188.1.

-

Key Fragmentation Ions: Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid group (COOH).[10][11]

-

Loss of H₂O from [M+H]⁺ → m/z 172.1

-

Loss of COOH from [M+H]⁺ → m/z 145.1

-

Loss of CO₂ from [M-H]⁻ → m/z 144.1

-

Experimental Protocol for ESI-MS Analysis

This protocol describes the general procedure for obtaining an ESI mass spectrum.

-

Sample Preparation:

-

Prepare a dilute solution of 6-hydroxyquinoline-2-carboxylic acid (approximately 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

-

Instrument Setup and Data Acquisition:

-

Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecular ion.[12]

-

Acquire the full scan mass spectrum to identify the molecular ion.

-

Perform MS/MS analysis by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

Molecular Structure

Caption: Molecular structure of 6-hydroxyquinoline-2-carboxylic acid.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of 6-hydroxyquinoline-2-carboxylic acid.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

-

PubChem. 6-Hydroxyquinoline. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

-

ResearchGate. Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. [Link]

-

ResearchGate. 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

National Center for Biotechnology Information. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2‑carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

- Google Patents.

-

ChemRxiv. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. [Link]

-

ResearchGate. Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids.... [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

ResearchGate. Synthesis, spectral characterization, crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. [Link]

-

ResearchGate. Sample preparation for the ATR-FTIR analysis. [Link]

-

NISCAIR Online Periodicals Repository. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

National Center for Biotechnology Information. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Synthesis and spectral study of (Z)-2-(2-hydroxy-6-methylquinoline) complexes. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

East Tennessee State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

Medwin Publishers. Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. [Link]

-

National Center for Biotechnology Information. 2-Hydroxyquinoline. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

Sources

- 1. 6-hydroxyquinoline-2-carboxylic acid;CAS No.:75434-18-3 [chemshuttle.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 6-Hydroxyquinoline-2-carboxylic acid

Introduction

In the landscape of modern drug discovery, the quinoline scaffold represents a cornerstone of heterocyclic chemistry, lending its rigid, bicyclic aromatic structure to a multitude of pharmacologically active agents. Its synthetic versatility allows for the generation of a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet promising, member of this family: 6-Hydroxyquinoline-2-carboxylic acid .

This molecule is characterized by a quinoline core functionalized with a hydroxyl (-OH) group at the C6 position and a carboxylic acid (-COOH) group at the C2 position. These functional groups are not mere decorations; they are critical determinants of the molecule's physicochemical properties and its interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid moiety, typically ionized at physiological pH, can engage in electrostatic interactions and chelate metal ions. It is this capacity for metal chelation, a hallmark of hydroxyquinolines, that is believed to underpin many of their biological effects.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a foundational resource, synthesizing current knowledge on related compounds to illuminate the potential of 6-Hydroxyquinoline-2-carboxylic acid. We will delve into its putative mechanisms of action, provide field-proven experimental workflows for its evaluation, and offer insights into interpreting the resulting data, thereby empowering researchers to unlock its full therapeutic potential.

Core Biological Activities & Postulated Mechanisms of Action

While direct experimental data for 6-Hydroxyquinoline-2-carboxylic acid is nascent, a robust body of literature on its close structural relatives—particularly isomers and derivatives—provides a strong predictive framework for its biological potential.

Anticancer Activity

The quinoline nucleus is a privileged scaffold in oncology. Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2]

Causality of Experimental Approach: The primary hypothesis for the anticancer activity of hydroxyquinoline carboxylic acids revolves around two main axes: enzyme inhibition and the induction of oxidative stress through metal chelation. The carboxylic acid and hydroxyl groups can form a pincer-like coordination site for essential metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺). By sequestering these ions, the compound can disrupt the function of metalloenzymes critical for tumor cell proliferation and survival, such as matrix metalloproteinases or topoisomerases. Furthermore, the resulting metal complexes can be redox-active, catalyzing the production of reactive oxygen species (ROS) that damage cellular components and trigger apoptosis.

For instance, while the isomeric compound, 8-hydroxyquinoline-2-carboxylic acid , exhibited low intrinsic cytotoxicity (IC₅₀ > 200 µM) in a panel of cancer cell lines, its complexation with metals like zirconium has been explored as a strategy to enhance its biological activity.[3] This underscores the importance of the molecular context and the potential for 6-Hydroxyquinoline-2-carboxylic acid to act as a pro-drug or a ligand in a larger bioactive complex.

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's are often characterized by oxidative stress and neuroinflammation.[4] Antioxidants and anti-inflammatory agents are therefore of significant therapeutic interest.

Causality of Experimental Approach: The 6-hydroxyquinoline scaffold is a potent antioxidant. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. A derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline , has demonstrated significant neuroprotective properties in a rat model of Parkinson's disease.[4] Its mechanism involves reducing oxidative stress and inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4][5] The presence of the carboxylic acid group in our target molecule may enhance its antioxidant capacity and modulate its cellular uptake and distribution within the central nervous system. The potential for quinoline-2-carboxylic acid derivatives to act as NMDA receptor antagonists also points towards a role in preventing excitotoxicity, a common pathway of neuronal death.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Quinoline derivatives, most famously the fluoroquinolone antibiotics, have a long history of use in combating bacterial infections.

Causality of Experimental Approach: The proposed antimicrobial mechanism for hydroxyquinolines often involves the chelation of divalent cations essential for bacterial enzyme function and cell wall integrity.[1] By depriving bacteria of these crucial metal ions, the compound can inhibit growth and proliferation. Studies on various quinoline-2-carboxylic acid derivatives have shown their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida species).[7][8] The specific activity is highly dependent on the substitution pattern on the quinoline ring, suggesting that while the core scaffold provides the foundational activity, peripheral modifications are key to optimizing potency and spectrum.

Experimental Protocols for Biological Activity Assessment

The following protocols are presented as self-validating systems. Each includes necessary controls and clear endpoints, designed to yield reproducible and interpretable data.

Workflow for Initial Screening of Biological Activity

The logical progression from synthesis to comprehensive biological evaluation is critical. A well-structured workflow ensures that resources are used efficiently and that key activities are identified early in the drug discovery process.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 3. Low-dimensional compounds containing bioactive ligands. XXII. First crystal structure, cytotoxic activity and DNA and HSA binding of a zirconium(IV) complex with 8-hydroxyquinoline-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxyquinoline-2-carboxylic acid derivatives and analogs

Technical Whitepaper: 6-Hydroxyquinoline-2-carboxylic Acid Scaffolds in Medicinal Chemistry

Executive Summary

The 6-hydroxyquinoline-2-carboxylic acid (6-HQA) scaffold represents a versatile pharmacophore in drug discovery, distinct from its endogenous isomers Kynurenic acid (4-hydroxy) and Xanthurenic acid (8-hydroxy). While often overshadowed by the potent neuroactivity of kynurenines, the 6-HQA moiety offers unique physicochemical properties—specifically fluorescence and metal chelation—that make it a critical tool in radiopharmaceutical design and a structural template for NMDA receptor glycine-site antagonists. This guide details the synthesis, structure-activity relationships (SAR), and experimental protocols for leveraging 6-HQA in neuropharmacology and imaging.

Chemical Architecture & Comparative Analysis

The quinoline-2-carboxylic acid (quinaldic acid) core serves as the foundation. The position of the hydroxyl group drastically alters the electronic distribution and binding capabilities of the molecule.

| Compound | Structure | Primary Biological Role | Key Feature |

| Kynurenic Acid (KYNA) | 4-OH-2-COOH | Endogenous NMDA/Glycine antagonist | Neuroprotection, GPR35 ligand |

| Xanthurenic Acid | 8-OH-2-COOH | Tryptophan metabolite | Iron chelation, diabetogenic potential |

| 6-HQA (Target) | 6-OH-2-COOH | Synthetic Scaffold / Minor Metabolite | Fluorescence, tunable lipophilicity, Ga-68 chelation |

Structural Visualization

The following diagram contrasts the electronic environment of the isomers.

Figure 1: Structural divergence of hydroxyquinoline-2-carboxylic acid isomers.

Synthesis Strategies

Direct synthesis of 6-HQA requires bypassing the thermodynamic preference for the 4-hydroxy isomer (Knorr synthesis). The most robust route involves the Reissert-Henze functionalization of the N-oxide or hydrolysis of a 6-methoxy precursor.

Primary Workflow: Modified Reissert-Henze Route

This method ensures high regioselectivity for the C2-carboxylic acid without contaminating 4-OH byproducts.

Step-by-Step Mechanism:

-

N-Oxidation: 6-Methoxyquinoline is oxidized to its N-oxide using m-CPBA.[1]

-

Reissert Reaction: Treatment with trimethylsilyl cyanide (TMSCN) introduces a nitrile group at the C2 position.

-

Hydrolysis: The nitrile is converted to the carboxylic acid under acidic conditions.

-

Demethylation: The methoxy group is cleaved using HBr to reveal the 6-hydroxyl moiety.

Figure 2: Synthetic pathway for high-purity 6-HQA generation.

Pharmacological Mechanism & SAR

NMDA Receptor Antagonism (Glycine Site)

6-HQA derivatives function as competitive antagonists at the glycine co-agonist site (GluN1 subunit) of the NMDA receptor.

-

Binding Mode: The carboxylic acid at C2 forms an ionic bond with Arg481 , while the quinoline ring engages in

-stacking with Phe484 . -

The 6-Position Effect: Unlike the 4-position (critical for hydrogen bonding in KYNA), the 6-position points towards a hydrophobic pocket. Substituents here (e.g., Cl, Br, or alkyl ethers) can enhance potency by displacing water molecules and increasing lipophilicity.

-

Potency Drivers:

-

Unsubstituted 6-HQA: Weak to moderate affinity (

range). -

5,7-Dichloro-6-HQA: Significantly increased potency due to electronic withdrawal and hydrophobic fit.

-

Metal Chelation & Radiopharmacy

The nitrogen (N1) and the carboxylic acid oxygen (O2) form a bidentate pocket suitable for binding hard metals like Gallium-68 (

Experimental Protocols

Protocol A: Synthesis of 6-Hydroxyquinoline-2-carboxylic Acid

Derived from: 6-Methoxyquinoline demethylation route (Ref 1).

-

Precursor Preparation: Dissolve 6-methoxyquinoline-2-carboxylic acid (2.0 g, 9.8 mmol) in 48% hydrobromic acid (40 mL).

-

Reaction: Heat the suspension to reflux (125°C) for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9) for the disappearance of the methoxy spot.

-

Isolation: Cool the mixture to 0°C. Adjust pH to ~3–4 using concentrated ammonium hydroxide. The product will precipitate as a yellow solid.

-

Purification: Filter the precipitate, wash with ice-cold water (3 x 20 mL), and dry under vacuum at 50°C.

-

Validation:

-

Yield: ~95%

-

MS (ESI+): m/z 190.1 [M+H]+

-

1H NMR (DMSO-d6):

10.2 (s, 1H, OH), 8.2 (d, 1H), 7.9 (d, 1H), 7.4 (dd, 1H), 7.1 (d, 1H).

-

Protocol B: In Vitro [3H]-Glycine Binding Assay

Objective: Determine affinity (

-

Membrane Prep: Prepare synaptic membranes from rat cerebral cortex. Wash 4x to remove endogenous glutamate/glycine.

-

Incubation:

-

Buffer: 50 mM Tris-acetate (pH 7.4).

-

Ligand: 10 nM [3H]-Glycine (or [3H]-MDL 105,519 for higher specificity).

-

Test Compound: 6-HQA derivatives (0.1 nM – 100

M). -

Non-specific: 1 mM Glycine.

-

-

Conditions: Incubate at 4°C for 30 minutes (to prevent receptor desensitization/degradation).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine.

-

Analysis: Calculate

and convert to

Data Summary: Structure-Activity Relationship

| Derivative | Substituent (R6) | Substituent (R5/R7) | NMDA Affinity ( | Notes |

| 6-HQA | -OH | H | ~15 | Parent scaffold; moderate activity. |

| 6-MeO-QA | -OMe | H | > 50 | Loss of H-bond donor reduces affinity. |

| 5,7-Cl-6-HQA | -OH | Cl, Cl | 0.15 | High Potency. Halogens fill hydrophobic pockets. |

| 6-Ether-QA | -O-(CH2)n-NH2 | H | N/A | Used as Fluorescent Probe (linker). |

References

-

Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. (2017). Thieme Connect. (Describes the synthesis of 6-hydroxyquinoline-2-carboxylic acid via HBr demethylation).

-

2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor. (1990).[2] Journal of Medicinal Chemistry. (Foundational SAR for quinoline-2-carboxylic acid derivatives).

-

Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. (2024). Journal of Inorganic Biochemistry. (Relevant for metal chelation chemistry of the isomer class).

-

Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (2022). International Journal of Molecular Sciences. (Computational docking of quinoline derivatives).

Sources

Technical Deep Dive: 6-Hydroxyquinoline-2-carboxylic Acid (6-HQC)

Executive Summary

6-Hydroxyquinoline-2-carboxylic acid (6-HQC) is a bicyclic heteroaromatic scaffold that functions as a structural isomer of the endogenous neuroprotectant Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid, KYNA). Unlike its 4-hydroxyl counterpart, which is a high-affinity antagonist of the NMDA receptor glycine site, 6-HQC exhibits a distinct pharmacological profile characterized by metal chelation-driven bioactivity and modified glutamatergic modulation .

This technical guide dissects the mechanism of action (MoA) of 6-HQC, transitioning from its physicochemical chelation properties to its specific interactions with ionotropic glutamate receptors. It serves as a blueprint for researchers investigating 6-HQC as a lead compound for neuroprotective therapeutics, antioxidant systems, or metallo-enzyme inhibitors.

Part 1: Chemical Identity & Structural Biology

Structural Divergence from Kynurenic Acid

To understand the mechanism of 6-HQC, one must contrast it with the established pharmacophore of Kynurenic Acid (KYNA).[1]

| Feature | Kynurenic Acid (KYNA) | 6-Hydroxyquinoline-2-carboxylic Acid (6-HQC) |

| IUPAC Name | 4-Hydroxyquinoline-2-carboxylic acid | 6-Hydroxyquinoline-2-carboxylic acid |

| Hydroxyl Position | C4 (Peri-position to Nitrogen) | C6 (Distal to Nitrogen) |

| Chelation Core | N1 + C2-COOH (Weakened by C4-OH tautomerism) | N1 + C2-COOH (High Affinity Pocket) |

| Receptor Affinity | High (NMDA Glycine Site) | Moderate/Low (Altered steric fit) |

| Primary Utility | Endogenous Neuroprotectant | Synthetic Ligand / Metallo-inhibitor / Fluorophore |

The Chelation Pharmacophore

The core mechanism of 6-HQC in biological systems is often defined by its ability to sequester divalent cations (

-

Ligand Geometry: The Nitrogen (N1) and the Carboxylic Acid (C2-COOH) form a bidentate "pincer" capable of forming stable 5-membered chelate rings with metal ions.

-

The 6-OH Auxochrome: Unlike 8-hydroxyquinoline (oxine), where the OH is part of the chelation ring, the 6-OH in 6-HQC acts as an electron-donating group (EDG). This increases the electron density on the quinoline ring, enhancing the basicity of N1 and stabilizing the metal complex, while also imparting significant fluorescence properties.

Part 2: Mechanism of Action (The Core)

Mechanism A: Modulation of Glutamatergic Signaling

While KYNA is a potent antagonist of the NMDA receptor (NMDAR) glycine site, 6-HQC acts as a partial antagonist with modified kinetics.

-

Binding Site: The Glycine Modulatory Site (GMS) on the GluN1 subunit of the NMDA receptor.

-

Structural Activity Relationship (SAR):

-

The C4-Requirement: High-affinity binding to the GMS typically requires a hydrogen-bond donor/acceptor at the C4 position (as seen in KYNA) to interact with specific residues (e.g., Arg260, Ser689) in the ligand-binding domain.

-

The C6-Effect: Shifting the hydroxyl to C6 removes this critical C4 interaction. However, the 6-OH group can form alternative hydrogen bonds or steric clashes that alter the receptor's conformational shift.

-

Result: 6-HQC typically exhibits lower affinity for the NMDA receptor compared to KYNA but may display higher selectivity for AMPA receptors or act as a "silent" modulator that does not induce full channel closure, effectively dampening excitotoxicity without complete blockade.

-

Mechanism B: Metallo-Enzyme Inhibition

6-HQC exerts potent biological effects by inhibiting enzymes dependent on metal cofactors.

-

Target: Zinc-dependent metalloproteinases (e.g., Matrix Metalloproteinases - MMPs) and viral RNA polymerases (often

or -

Action: 6-HQC competitively binds the active site metal ion. The 2-COOH group displaces the water molecule or amino acid residue coordinating the metal, rendering the enzyme catalytically inert.

Mechanism C: Radical Scavenging (Antioxidant)

The phenolic 6-hydroxyl group allows 6-HQC to function as a chain-breaking antioxidant.

-

Reaction:

-

Stability: The resulting phenoxy radical is stabilized by resonance across the quinoline aromatic system, preventing propagation of oxidative stress cascades (e.g., lipid peroxidation).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism of 6-HQC: direct receptor modulation and indirect neuroprotection via chelation.

Caption: Dual-action mechanism of 6-HQC showing partial NMDA antagonism and metal chelation/ROS scavenging.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 6-HQC via Oxidation

Rationale: Direct synthesis from 6-hydroxyquinoline is difficult due to regioselectivity. The preferred route involves the oxidation of the 2-methyl analog (6-hydroxyquinaldine).

Reagents:

-

6-Hydroxy-2-methylquinoline (6-Hydroxyquinaldine)

-

Selenium Dioxide (

) -

1,4-Dioxane (Solvent)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 6-hydroxy-2-methylquinoline in 50 mL of 1,4-dioxane/water (9:1 v/v) mixture.

-

Oxidation: Add 15 mmol of Selenium Dioxide (

). -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Methanol/DCM 1:9). -

Filtration: Filter the hot solution through Celite to remove precipitated selenium metal.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol or acetic acid to yield 6-Hydroxyquinoline-2-carboxylic acid as yellow needles.

-

Validation: Confirm structure via

-NMR (DMSO-

Protocol 4.2: Fluorescence-Based Metal Binding Assay

Rationale: 6-HQC is fluorogenic. Its fluorescence intensity/spectrum shifts upon metal binding, creating a self-reporting assay system.

Materials:

-

6-HQC stock solution (1 mM in DMSO).

-

Metal salt solutions (

, -

Fluorescence Spectrophotometer (Excitation: ~350 nm, Emission: ~450-550 nm).

Workflow:

-

Baseline: Dilute 6-HQC to 10

in HEPES buffer (pH 7.4). Record emission spectrum (380–600 nm). -

Titration: Sequentially add metal salt solution (0.5 eq increments up to 5 eq).

-

Measurement: Record emission spectrum after each addition.

-

Data Analysis: Plot Fluorescence Intensity (

) vs. [Metal Ion].-

Interpretation: A quenching effect (decrease in F) typically indicates paramagnetic metal binding (e.g.,

). An enhancement or shift indicates diamagnetic binding (e.g.,

-

References

-

Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. Link

-

Weber, M., et al. (2001). 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones.[1] Journal of Neurochemistry, 77(4), 1108-1115. Link

-

Kessler, M., et al. (1989).[3] Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites.[3][4] Brain Research, 489(2), 377-382.[3] Link

-

Ryza, I., et al. (2024).[5] Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity.[5] Journal of Inorganic Biochemistry, 260, 112670. Link

-

PubChem. (n.d.). 6-Hydroxyquinoline-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unsung Scaffold: Technical Evolution of 6-Hydroxyquinoline-2-carboxylic Acid

The following technical guide details the discovery, synthesis, and pharmacological evolution of 6-Hydroxyquinoline-2-carboxylic acid (6-HQA) . This document is structured to serve researchers requiring actionable data on synthesis pathways, physicochemical characterization, and biological applications.[1]

Executive Summary

6-Hydroxyquinoline-2-carboxylic acid (6-HQA) is a specialized heteroaromatic scaffold that has evolved from a theoretical structural isomer of Kynurenic acid into a critical building block for fluorescent probes , antibody-drug conjugates (ADCs) , and NMDA receptor ligands .[1] Unlike its famous isomer, 8-hydroxyquinoline (a metal chelator), or 4-hydroxyquinoline-2-carboxylic acid (Kynurenic acid, a neuroactive metabolite), 6-HQA is primarily defined by its synthetic utility in accessing position-2 functionalized quinolines with tunable fluorescence and zwitterionic properties.[1]

Historical Context & Chemical Lineage

The history of 6-HQA is not defined by a single "eureka" discovery but by the systematic exploration of the quinoline pharmacophore in the mid-20th century.

-

The Kynurenic Shadow: Early interest in quinoline-2-carboxylic acids was dominated by Kynurenic acid (discovered by Liebig, 1853). 6-HQA emerged later as medicinal chemists sought to decouple the neuroactive properties of kynurenines from their excitotoxic potential.

-

The Reissert-Henze Breakthrough: The primary barrier to 6-HQA availability was synthetic accessibility. Direct carboxylation of quinolines at the C2 position is thermodynamically unfavorable compared to C4. The application of the Reissert-Henze reaction (using N-oxide activation) allowed for the regioselective introduction of the nitrile group at C2, which could then be hydrolyzed to the carboxylic acid. This methodology transformed 6-HQA from a curiosity into a scalable reagent.

Chemical Synthesis: The Oxidative Activation Pathway

The most robust protocol for synthesizing 6-HQA avoids harsh Skraup conditions, instead utilizing a modern oxidative activation strategy starting from 6-methoxyquinoline. This pathway ensures high regioselectivity for the C2-carboxyl group.

Synthesis Workflow Diagram

The following diagram illustrates the critical "Activation-Functionalization-Deprotection" logic used in the synthesis.

Figure 1: Regioselective Synthesis of 6-HQA via N-Oxide Activation.

Detailed Experimental Protocol

Objective: Synthesis of 6-HQA from 6-methoxyquinoline.

Step 1: N-Oxidation (Activation)

-

Dissolve 6-methoxyquinoline (1.0 eq) in dichloromethane (DCM).

-

Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 4 hours. Monitor by TLC (formation of polar N-oxide).

-

Workup: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.

Step 2: Reissert-Henze Cyanation (Functionalization)

-

Dissolve the N-oxide residue in DCM.

-

Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by slow addition of Benzoyl chloride (1.1 eq). Caution: HCN evolution risk; use a scrubber.[1]

-

Stir for 12 hours. The benzoyl group activates the N-oxide oxygen, facilitating nucleophilic attack by cyanide at the C2 position.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc) to isolate 2-cyano-6-methoxyquinoline .

Step 3: Hydrolysis & Demethylation (Deprotection)

-

Reflux the nitrile intermediate in 6M HCl for 6 hours to convert the nitrile (-CN) to the carboxylic acid (-COOH).

-

Isolate the methoxy-acid intermediate.

-

Reflux in 48% HBr for 18 hours. The harsh acidic conditions cleave the methyl ether.

-

Validation: Neutralize to pH 4-5 to precipitate the zwitterionic 6-HQA . Recrystallize from glacial acetic acid or DMF.

Physicochemical Characterization

6-HQA exhibits distinct properties driven by its ability to form zwitterions and intramolecular hydrogen bonds.

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 189.17 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| Appearance | Yellow to Beige Powder | Typical of oxidized quinolines. |

| Solubility | Low in water (neutral pH); High in base (pH > 8) and strong acid. | Amphoteric nature necessitates pH control during assays. |

| Fluorescence | Excitation: ~340 nm; Emission: ~440 nm | Used as a pH-sensitive fluorophore; intensity increases in aprotic solvents. |

| pKa Values | pKa1 ≈ 4.8 (COOH), pKa2 ≈ 8.9 (OH/NH+) | Exists as a zwitterion at physiological pH.[1] |

Biological & Pharmacological Applications[2][3][4][5][6]

NMDA Receptor Antagonism

While Kynurenic acid is a broad-spectrum antagonist at the glycine site of the NMDA receptor, 6-HQA serves as a conformationally restricted scaffold for designing selective antagonists.[1]

-

Mechanism: The carboxylic acid at C2 mimics the glycine carboxylate, while the quinoline ring provides pi-stacking interactions within the receptor pocket.[1]

-

Modification: 6-HQA is often derivatized at the C6-hydroxyl group (e.g., with phosphonate or tetrazole side chains) to extend into the receptor's auxiliary binding pockets, enhancing potency and selectivity for NR2B subunits.[1]

Antibody-Drug Conjugates (ADCs)

Recent developments (e.g., Sarmiento et al., WO2021110860) utilize 6-HQA as a linker-payload scaffold.[1]

-

Logic: The C2-carboxylic acid provides a handle for amide coupling to lysine residues on antibodies or PEG spacers.

-

Fluorescence Tracking: The intrinsic fluorescence of the quinoline core allows for "trackable" conjugation, where the drug load can be estimated by fluorescence intensity without requiring additional dye labels that might alter pharmacokinetics.[1]

Metal Chelation & NO Delivery

Unlike 8-hydroxyquinoline, which forms stable 5-membered chelate rings with metals, 6-HQA coordinates metals through the C2-carboxylate and the quinoline nitrogen.[1]

-

Application: It is used to synthesize Manganese (Mn) and Iron (Fe) nitrosyl complexes. These complexes act as photo-active NO donors, releasing nitric oxide (a vasodilator and signaling molecule) upon irradiation with near-infrared (NIR) light, useful for targeted tumor therapy.[1]

Future Outlook

The utility of 6-HQA is shifting from simple antagonism to functional materials .

-

Photo-acids: Its excited-state proton transfer (ESPT) capabilities make it a candidate for proton-relay systems in fuel cell membranes.

-

Bio-orthogonal Chemistry: The scaffold is being explored for "click-to-release" strategies where the 6-hydroxyl group is masked and released only upon specific enzymatic activation at a target site.

References

-

Sarmiento, C., et al. (2017).[1] Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. Thieme Connect. Link

-

Leeson, P. D., et al. (1991).[1] Kynurenic acid derivatives.[2] Structure-activity relationships of 2-carboxyquinolines as antagonists of the glycine site on the NMDA receptor. Journal of Medicinal Chemistry, 34(4), 1243–1252.[1] Link

-

Patent WO2021110860A1. (2021). Reactive conjugates for site-specific modification of antibodies. Google Patents. Link

-

Mehata, M. S., et al. (2003).[1] Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion film. Spectrochimica Acta Part A. Link

-

PubChem Compound Summary. (2025). 6-Hydroxyquinoline-2-carboxylic acid (CID 75434-18-3). National Center for Biotechnology Information. Link

Sources

Introduction: Unveiling the Potential of a Kynurenic Acid Analogue

An In-Depth Technical Guide to the Theoretical Properties of 6-Hydroxyquinoline-2-carboxylic Acid

6-Hydroxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Structurally, it is an analogue of kynurenic acid (KYNA), an endogenous metabolite of tryptophan with well-documented neuroprotective activities.[1] While KYNA itself faces challenges as a therapeutic agent due to its limited ability to cross the blood-brain barrier, its derivatives and analogues, such as 6-Hydroxyquinoline-2-carboxylic acid, are of significant interest to researchers in drug development for neurological disorders.[2] Understanding the fundamental theoretical properties of this molecule is a critical first step in predicting its behavior, designing derivatives with improved pharmacokinetic profiles, and elucidating its mechanism of action at a molecular level.

This guide provides a comprehensive overview of the core theoretical properties of 6-Hydroxyquinoline-2-carboxylic acid, synthesized from the perspective of a senior application scientist. We will move beyond simple data reporting to explain the causality behind computational choices, offering field-proven insights into how theoretical models can accelerate research and development. The methodologies described are designed as self-validating systems, ensuring a high degree of confidence in the generated data.

Caption: Predicted protonation/deprotonation sequence of the molecule.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes. The parent compound, 6-Hydroxyquinoline, has a calculated logP of 1.94. [3]The addition of a carboxylic acid group will decrease the logP, making the molecule more hydrophilic, especially in its ionized state at physiological pH. Computational models are invaluable for predicting these values.

Table 2: Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| XLogP3-AA | ~1.5 - 2.0 | Moderate lipophilicity, suggesting potential for membrane permeability |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Indicates good potential for oral bioavailability (typically <140 Ų) |

| Hydrogen Bond Donors | 2 | (from -OH and -COOH) |

| Hydrogen Bond Acceptors | 4 | (from N, C=O, -OH, and the other -OH oxygen) |

| Rotatable Bonds | 1 | Low conformational flexibility |

Note: Values are estimates based on related structures like 6-Quinolinecarboxylic acid and 8-hydroxyquinoline-2-carboxylic acid.[4][5]

Part 2: Quantum Chemical Properties - A Molecular-Level View

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure of a molecule, which dictates its reactivity, stability, and spectroscopic properties. [6]

Caption: Standard workflow for DFT-based computational analysis.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). The energy of the HOMO is related to the ionization potential.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The energy of the LUMO is related to the electron affinity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For 6-Hydroxyquinoline-2-carboxylic acid, the HOMO is expected to be localized over the electron-rich phenol and quinoline ring system, while the LUMO will likely be distributed over the electron-deficient carboxylic acid and the pyridinoid part of the quinoline ring.

Molecular Electrostatic Potential (MEP)

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carboxylic oxygens, the phenolic oxygen, and the quinoline nitrogen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the acidic protons of the hydroxyl and carboxyl groups.

Part 3: Predicted Spectroscopic Properties

Theoretical methods can simulate spectra, aiding in the interpretation of experimental data and the structural elucidation of novel compounds.

UV-Vis Absorption Spectrum

The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For quinoline derivatives, characteristic π → π* transitions are expected. The position of the hydroxyl group and carboxylic acid will modulate the wavelengths of maximum absorbance (λ_max) compared to the parent quinoline structure. Electron-donating substituents like -OH typically cause a red-shift (shift to longer wavelengths). [7]

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural determination. Theoretical prediction of ¹H and ¹³C chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical spectra that, when compared with experimental data, can confirm a proposed structure or help assign complex signals. [8]

Part 4: Protocols for Theoretical Property Prediction

The following protocols outline the step-by-step methodologies for calculating the theoretical properties discussed. These workflows are designed to be self-validating, for example, by confirming that an optimized geometry corresponds to a true energy minimum through frequency analysis.

Protocol 1: DFT-Based Quantum Chemical Analysis

-

Objective: To calculate the optimized geometry, frontier molecular orbitals (HOMO/LUMO), and Molecular Electrostatic Potential (MEP) map.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Methodology:

-

Input Structure: Generate a 3D structure of 6-Hydroxyquinoline-2-carboxylic acid from its SMILES string (OC1=CC=C2N=C(C=C1)C(O)=O).

-